3-Methoxy-2-(methoxymethoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-(methoxymethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-7-14-10-8(6-11)4-3-5-9(10)13-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVAGKYMCIDGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC=C1OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276535 | |
| Record name | 3-Methoxy-2-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-96-4 | |
| Record name | 3-Methoxy-2-(methoxymethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5779-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(methoxymethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methoxy 2 Methoxymethoxy Benzaldehyde
De Novo Synthesis Approaches
The de novo synthesis of 3-Methoxy-2-(methoxymethoxy)benzaldehyde typically commences with precursors that can be selectively functionalized. A common and logical starting material is guaiacol (2-methoxyphenol), which possesses the foundational methoxy (B1213986) group at the 3-position relative to the eventual aldehyde. The synthesis then proceeds through a sequence of reactions to introduce the aldehyde and the methoxymethyl ether protecting group at the desired positions.
Multi-Step Conversions from Precursors
A prevalent synthetic route involves a two-step sequence starting from 2-hydroxy-3-methoxybenzaldehyde (B140153), also known as o-vanillin. This precursor can be synthesized from guaiacol through various ortho-formylation methods.
Step 1: Ortho-Formylation of Guaiacol
Several classic organic reactions can be employed to introduce a formyl group onto an aromatic ring. For the synthesis of 2-hydroxy-3-methoxybenzaldehyde from guaiacol, regioselectivity is key, with the formyl group needing to be directed to the position ortho to the hydroxyl group.
Reimer-Tiemann Reaction: This reaction utilizes chloroform in a basic solution to generate dichlorocarbene, which then reacts with the phenoxide ion of guaiacol. The reaction typically yields a mixture of ortho and para isomers, with the ortho isomer being favored. The hydroxide also deprotonates the phenol (B47542) to give a negatively charged phenoxide. The negative charge is delocalized into the aromatic ring, making it far more nucleophilic and leading to an attack on the dichlorocarbene. researchgate.net
Duff Reaction: This formylation method employs hexamine as the formylating agent in the presence of an acid. unimi.it It is particularly effective for phenols and other electron-rich aromatic compounds, with a strong preference for ortho-formylation. unimi.it
Magnesium Chloride-Triethylamine Method: A milder and often more selective method for ortho-formylation of phenols involves the use of paraformaldehyde in the presence of magnesium chloride and triethylamine. This method generally provides high yields of the salicylaldehyde derivative.
The synthesis of o-vanillin from guaiacol can also be achieved through a sulfonation-condensation-hydrolysis sequence. Guaiacol is first sulfonated, followed by a condensation reaction with glyoxylic acid under alkaline conditions. Subsequent hydrolysis removes the sulfonic acid group to yield o-vanillin. google.com
Step 2: Methoxymethylation of 2-Hydroxy-3-methoxybenzaldehyde
Once 2-hydroxy-3-methoxybenzaldehyde is obtained, the final step is the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether. This is a common strategy to mask the reactivity of the hydroxyl group while other chemical transformations are performed on the molecule.
The methoxymethylation is typically achieved by reacting 2-hydroxy-3-methoxybenzaldehyde with a suitable methoxymethylating agent in the presence of a base or a catalyst. Common reagents for this purpose include:
Chloromethyl methyl ether (MOM-Cl): This is a highly reactive reagent, often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.
Dimethoxymethane (Methylal): In the presence of an acid catalyst, such as a sulfonic acid, dimethoxymethane can be used to introduce the MOM group. google.com The use of molecular sieves can help to drive the reaction to completion by removing the methanol (B129727) byproduct. google.com
Methoxymethyl acetate: This reagent can be used in the presence of a Lewis acid catalyst, such as zinc chloride, to protect alcohols and phenols.
Strategic Use of Protecting Groups in Synthesis
The synthesis of this compound is a prime example of the strategic application of protecting groups. The methoxymethyl (MOM) ether is specifically chosen to protect the phenolic hydroxyl group of the o-vanillin precursor.
The MOM group is an acetal (B89532), which makes it stable under a variety of conditions, including those that are basic, nucleophilic, and involve many oxidizing and reducing agents. wikipedia.org This stability is crucial if further reactions are planned for other parts of the molecule. However, the MOM group is readily cleaved under acidic conditions, allowing for its removal when the protection is no longer needed. wikipedia.org This orthogonal stability is a key consideration in multi-step organic synthesis. wikipedia.org
The choice of the MOM group is strategic because its introduction and removal are generally high-yielding and chemoselective, meaning it reacts specifically with the intended functional group without affecting others.
Regioselective Functionalization Strategies
The regioselectivity of the initial formylation of guaiacol is a critical aspect of the synthesis. The directing effect of the hydroxyl group on the aromatic ring plays a significant role in determining the position of the incoming formyl group. In electrophilic aromatic substitution reactions, the hydroxyl group is a strong activating and ortho-, para-directing group.
In the case of guaiacol, the position ortho to the hydroxyl group and meta to the methoxy group is sterically less hindered than the other ortho position, which is flanked by the methoxy group. Furthermore, the hydroxyl group can coordinate with the electrophilic species, further favoring ortho-substitution. This inherent electronic and steric bias of the guaiacol molecule is exploited in reactions like the Reimer-Tiemann and Duff reactions to achieve the desired 2-hydroxy-3-methoxybenzaldehyde intermediate with good regioselectivity.
An alternative strategy for achieving high regioselectivity is through ortho-lithiation. If the hydroxyl group of guaiacol is first protected, for example, as a MOM ether, subsequent treatment with a strong base like an alkyllithium can selectively deprotonate the ortho position. The resulting aryllithium species can then be quenched with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group with high precision. thieme-connect.de
Optimized Reaction Conditions and Yield Enhancement
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. This involves the careful selection of catalysts, reagents, and solvents, as well as fine-tuning reaction parameters such as temperature and reaction time.
Catalyst Systems and Reagent Optimization
For the methoxymethylation of 2-hydroxy-3-methoxybenzaldehyde , various catalyst systems can be employed to enhance reaction rates and yields.
Acid Catalysis for Dimethoxymethane: When using dimethoxymethane as the MOM source, a strong, non-nucleophilic acid catalyst is preferred to avoid side reactions. google.com Sulfonic acids, such as p-toluenesulfonic acid (pTSA), are commonly used.
Lewis Acid Catalysis for Methoxymethyl Acetate: For the reaction with methoxymethyl acetate, Lewis acids like zinc chloride etherate serve as effective catalysts. The choice and amount of the Lewis acid can be optimized to achieve the best results.
Base Selection for MOM-Cl: In the case of the highly reactive chloromethyl methyl ether, a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is optimal. It effectively neutralizes the generated HCl without competing as a nucleophile.
The table below summarizes various catalyst and reagent systems for the methoxymethylation of phenolic hydroxyl groups.
| Reagent | Catalyst/Base | Typical Solvent | Notes |
| Dimethoxymethane | p-Toluenesulfonic acid | Methylene (B1212753) chloride, Chloroform | Molecular sieves can be added to remove methanol and drive the equilibrium. google.com |
| Methoxymethyl acetate | Zinc chloride etherate | Dichloromethane | A mild and effective method for protecting phenols. |
| Chloromethyl methyl ether | N,N-Diisopropylethylamine | Dichloromethane | Highly reactive, requires careful handling. |
Solvent Effects and Reaction Parameter Tuning
The choice of solvent can significantly influence the outcome of the synthesis. For the methoxymethylation reaction , aprotic solvents like dichloromethane or chloroform are generally preferred as they are inert under the reaction conditions and effectively dissolve the reactants. google.com The use of methylene chloride with dimethoxymethane is particularly advantageous as it forms an azeotrope with the methanol byproduct, facilitating its removal. google.com
Reaction parameters such as temperature and time must be carefully controlled. The methoxymethylation of phenols can often be carried out at room temperature, which is advantageous for substrates with other sensitive functional groups. The reaction time can be optimized by monitoring the progress of the reaction using techniques like thin-layer chromatography (TLC) to ensure complete conversion of the starting material while minimizing the formation of byproducts.
For the initial ortho-formylation of guaiacol , the reaction conditions are more vigorous. The Reimer-Tiemann reaction, for instance, is typically carried out at elevated temperatures. Optimizing the temperature and the rate of addition of reagents is crucial for maximizing the yield of the desired ortho-isomer and minimizing the formation of tars and other byproducts.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
Traditional methods for the methoxymethyl (MOM) protection of phenols, the key step in synthesizing this compound, often rely on volatile and hazardous organic solvents like dichloromethane (CH2Cl2) or dimethylformamide (DMF). The development of solvent-free or water-mediated syntheses is a primary goal from a green chemistry perspective.
Currently, specific solvent-free or water-mediated methods for the MOM protection of 2-hydroxy-3-methoxybenzaldehyde are not widely reported in the literature. The challenge lies in the water-sensitivity of the common reagent, methoxymethyl chloride (MOMCl), which readily hydrolyzes. However, research into related compounds demonstrates the feasibility of aqueous systems for benzaldehyde (B42025) synthesis. For instance, a patented method describes the synthesis of 3-methoxybenzaldehyde from m-methoxybenzyl alcohol using nitric acid in water, highlighting the potential for water to replace organic solvents in certain oxidation reactions. google.com Studies on o-vanillin have also explored solvent-free reactions with other reagents, such as p-toluidine, indicating that o-vanillin itself is amenable to solid-state reactions. fishersci.com
The exploration of phase-transfer catalysts or water-stable protecting group reagents could pave the way for a truly water-mediated synthesis of this compound.
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. biosynth.com The ideal atom economy is 100%, which is characteristic of addition reactions where all reactant atoms are found in the single final product.
The synthesis of this compound from 2-hydroxy-3-methoxybenzaldehyde and methoxymethyl chloride (MOMCl) in the presence of a base like triethylamine (Et3N) is a substitution reaction, which typically has a lower atom economy than addition reactions.
The reaction can be represented as: C8H8O3 (o-vanillin) + C2H5OCl (MOMCl) + C6H15N (Et3N) → C10H12O4 (target product) + C6H16NCl (triethylammonium chloride)
To calculate the theoretical atom economy:
Molecular Weight of Desired Product (C10H12O4): 196.20 g/mol
Molecular Weight of Reactants:
o-vanillin (C8H8O3): 152.15 g/mol nih.gov
MOMCl (C2H5OCl): 80.51 g/mol
Triethylamine (C6H15N): 101.19 g/mol
Total Mass of Reactants: 152.15 + 80.51 + 101.19 = 333.85 g/mol
Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Atom Economy (%) = (196.20 / 333.85) x 100 ≈ 58.77%
This calculation shows that a significant portion of the reactant mass ends up as a byproduct, in this case, triethylammonium chloride. Minimizing waste involves not only improving atom economy but also selecting reagents that produce less harmful byproducts and using catalytic rather than stoichiometric reagents where possible.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Role |
|---|---|---|---|
| 2-hydroxy-3-methoxybenzaldehyde | C8H8O3 | 152.15 | Reactant |
| Methoxymethyl chloride | C2H5OCl | 80.51 | Reactant |
| Triethylamine | C6H15N | 101.19 | Reactant (Base) |
| This compound | C10H12O4 | 196.20 | Product |
| Triethylammonium chloride | C6H16NCl | 137.65 | Byproduct |
Calculated Atom Economy: 58.77%
Comparative Analysis of Synthetic Routes
The synthesis of this compound is achieved by protecting the hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde. Several methods can be employed for this transformation, each with different implications for efficiency, selectivity, and scalability.
The choice of reagents and conditions for the MOM protection of the phenolic hydroxyl group significantly impacts the reaction's efficiency (yield) and selectivity. Below is a comparative analysis of plausible synthetic routes.
| Method | Reagents | Typical Solvent | Advantages | Disadvantages |
| Method A | MOMCl, N,N-diisopropylethylamine (DIPEA) | Dichloromethane (CH2Cl2) | High yields (often >90%), mild conditions. synarchive.com | Use of chlorinated solvent, byproduct salt waste. |
| Method B | MOMCl, Sodium Hydride (NaH) | Tetrahydrofuran (THF) or DMF | Very high efficiency due to irreversible deprotonation. synarchive.com | NaH is flammable and requires careful handling (inert atmosphere), generates H2 gas. |
| Method C | Dimethoxymethane, Acid Catalyst (e.g., P2O5) | Chloroform (CHCl3) | Avoids the use of MOMCl, which is a carcinogen. | Requires strongly acidic and anhydrous conditions, may not be suitable for acid-sensitive substrates. |
| Method | Reagents | Typical Solvent | Advantages | Disadvantages |
|---|---|---|---|---|
| Method A | MOMCl, DIPEA | Dichloromethane | High yields, mild conditions | Chlorinated solvent, salt waste |
| Method B | MOMCl, NaH | THF / DMF | High efficiency | Flammable reagent (NaH), H2 gas evolution |
| Method C | Dimethoxymethane, Acid Catalyst | Chloroform | Avoids carcinogenic MOMCl | Harsh acidic conditions, requires anhydrous setup |
Selectivity is generally high for all methods as there is only one hydroxyl group to be protected in the starting material, 2-hydroxy-3-methoxybenzaldehyde.
When moving from laboratory-scale research to larger-scale development and production, the scalability of the chosen synthetic route is a critical factor.
Method A (MOMCl/DIPEA): This method is generally scalable. However, the use of large volumes of dichloromethane presents environmental and health risks, and its disposal can be costly. The generation of amine salt waste also needs to be managed.
Method B (MOMCl/NaH): The use of sodium hydride poses significant safety challenges on a large scale. NaH is a highly reactive and flammable solid, and the reaction produces hydrogen gas, which is explosive. These factors require specialized equipment and stringent safety protocols, which can increase the cost and complexity of production.
Method C (Dimethoxymethane/Acid): While this route avoids the highly toxic MOMCl, the use of strong acids and chlorinated solvents like chloroform still presents scalability challenges related to reactor compatibility (corrosion) and environmental concerns.
For industrial-scale synthesis, an ideal route would involve catalysts instead of stoichiometric reagents, use safer solvents (preferably water or bio-solvents), and operate at moderate temperatures and pressures. The development of such a process for this compound would be a significant advancement in line with green chemistry principles.
Chemical Reactivity and Transformational Chemistry of 3 Methoxy 2 Methoxymethoxy Benzaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a versatile functional handle, participating in a wide array of reactions to form new carbon-carbon and carbon-heteroatom bonds. The reactivity of the benzaldehyde (B42025) is modulated by the substituents on the aromatic ring. In this specific molecule, both the 3-methoxy and the 2-(methoxymethoxy) groups are electron-donating, which can decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.
Nucleophilic Additions and Condensations
The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This fundamental reactivity is the basis for numerous synthetic transformations.
Nucleophilic Addition: Aromatic aldehydes readily undergo nucleophilic addition reactions. The presence of electron-donating groups, such as methoxy (B1213986) and methoxymethoxy, can decrease the reactivity of the aldehyde towards nucleophiles by increasing the electron density on the carbonyl carbon. doubtnut.com Conversely, electron-withdrawing groups increase the electrophilicity and enhance the rate of nucleophilic addition. doubtnut.com
Condensation Reactions: Like other aromatic aldehydes, 3-Methoxy-2-(methoxymethoxy)benzaldehyde can participate in condensation reactions. For instance, Knoevenagel condensations with active methylene (B1212753) compounds can be used to form more complex molecular structures. Another related reaction is the Baylis-Hillman reaction, where 3-Methoxy-2-nitrobenzaldehyde has been shown to react with methyl vinyl ketone in the presence of a catalyst. sigmaaldrich.com A similar reactivity could be expected for this compound.
Oxidation and Reduction Pathways
The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, expanding its synthetic applications.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-Methoxy-2-(methoxymethoxy)benzoic acid. Common oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a well-established reaction, often proceeding in high yield. arabjchem.org
Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, [3-Methoxy-2-(methoxymethoxy)phenyl]methanol. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this purpose. ugm.ac.id Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed. The reduction of various substituted benzaldehydes, such as 4-methoxybenzaldehyde, to their corresponding alcohols using reagents like polymethylhydrosiloxane (B1170920) (PMHS) has also been reported. researchgate.net
Interactive Table: Oxidation and Reduction of Aldehyde
| Transformation | Product | Typical Reagents |
|---|---|---|
| Oxidation | 3-Methoxy-2-(methoxymethoxy)benzoic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |
| Reduction | [3-Methoxy-2-(methoxymethoxy)phenyl]methanol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |
Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions
Olefination reactions are powerful methods for converting aldehydes into alkenes.
Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com This reaction is highly versatile for forming carbon-carbon double bonds. wikipedia.org The stereochemical outcome depends on the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions. wikipedia.orgyoutube.com It offers several advantages, including the use of more nucleophilic carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. orgsyn.orgorganic-chemistry.org The HWE reaction with stabilized phosphonates generally produces (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org The stereoselectivity can be influenced by reaction conditions such as the cation and temperature. wikipedia.org
Transformations of the Methoxymethoxy Protecting Group
The methoxymethyl (MOM) ether is a common protecting group for alcohols and phenols due to its stability under a range of conditions and its susceptibility to removal under specific, typically acidic, conditions. total-synthesis.comchem-station.com
Selective Deprotection Strategies
The cleavage of the MOM ether to reveal the free hydroxyl group is a crucial step in many synthetic sequences.
Acidic Hydrolysis: As an acetal (B89532), the MOM group is readily cleaved under acidic conditions. total-synthesis.comadichemistry.com This is the most common method for its removal. A variety of acidic reagents can be employed, including:
Hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or ethanol. total-synthesis.comadichemistry.com
Trifluoroacetic acid (TFA) in an aprotic solvent like dichloromethane. total-synthesis.comchem-station.com
Pyridinium p-toluenesulfonate (PPTS), a milder acid catalyst, often used in solvents like tert-butanol. total-synthesis.com
Lewis Acids: Certain Lewis acids can also effect the deprotection of MOM ethers. chem-station.com For instance, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl has been shown to be a mild and non-acidic method for deprotecting aromatic MOM ethers. nih.gov
Interactive Table: Deprotection of MOM Group
| Reagent/Condition | Description | Reference |
|---|---|---|
| HCl in MeOH or EtOH | Standard strong acid hydrolysis. | total-synthesis.comadichemistry.com |
| Trifluoroacetic acid (TFA) in CH₂Cl₂ | Strong acid conditions, useful in aprotic solvents. | total-synthesis.comchem-station.com |
| Pyridinium p-toluenesulfonate (PPTS) in t-BuOH | Mild acidic conditions, useful for sensitive substrates. | total-synthesis.com |
| TMSOTf, 2,2'-bipyridyl | Mild, non-acidic Lewis acid condition. | nih.gov |
Stability under Various Reaction Conditions
The utility of the MOM group stems from its robustness under conditions where other functional groups are being manipulated.
Basic and Nucleophilic Conditions: The MOM ether is stable to a wide range of basic and nucleophilic reagents, making it an ideal protecting group during reactions involving strong bases (e.g., organolithiums, Grignard reagents) or nucleophiles. total-synthesis.comadichemistry.com
Oxidizing and Reducing Conditions: It is generally inert to many common oxidizing and reducing agents. chem-station.comadichemistry.com This allows for transformations of other parts of the molecule, such as the aldehyde group, without affecting the protected phenol (B47542).
Acidic Lability: The primary limitation of the MOM group is its sensitivity to acid. total-synthesis.comadichemistry.com It is generally stable in a pH range of approximately 4 to 12. adichemistry.com Strong acidic conditions, however, will lead to its cleavage. nih.gov This selective lability is often exploited in synthetic planning. nih.gov
Reactivity of the Aromatic Ring
The electronic nature of the benzene (B151609) ring in this compound is intricately modulated by its substituents. The methoxy and methoxymethoxy groups are electron-donating, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. Conversely, the benzaldehyde's formyl group is electron-withdrawing and deactivating, directing electrophiles to the meta position.
Electrophilic Aromatic Substitution Patterns (Theoretical/Mechanistic Focus)
The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the cumulative directing effects of its three substituents. The available positions for substitution are C4, C5, and C6.
Activating Groups: The potent activating effects of the C2-methoxymethoxy and C3-methoxy groups dominate the ring's reactivity. Both are strong ortho-, para- directors.
The C2-OMOM group directs to the ortho C1 (blocked) and C3 (blocked) positions, and the para C5 position.
The C3-methoxy group directs to the ortho C2 (blocked) and C4 positions, and the para C6 position.
Deactivating Group: The C1-formyl group is a deactivating, meta- directing group, weakly directing incoming electrophiles to the C3 (blocked) and C5 positions.
Considering these influences, electrophilic attack is most likely to occur at the positions most strongly activated by the combined effects of the alkoxy substituents. The C5 position is activated by both the C1-formyl (meta) and C2-OMOM (para) groups. The C4 and C6 positions are each activated by one of the powerful alkoxy groups (ortho to C3-methoxy and para to C3-methoxy, respectively). Therefore, a mixture of products is possible, with the precise ratio depending on the steric hindrance and the specific electrophile used. The C4 and C6 positions, being ortho and para to the methoxy group, are generally the most favored sites for substitution.
Table 1: Theoretical Directing Effects for Electrophilic Aromatic Substitution This table is interactive. Click on headers to sort.
| Position | Directed by C1-Formyl (meta) | Directed by C2-OMOM (ortho, para) | Directed by C3-Methoxy (ortho, para) | Overall Predicted Reactivity |
|---|---|---|---|---|
| C4 | Neutral | Neutral | Ortho | Highly Favored |
| C5 | Meta | Para | Neutral | Favored |
| C6 | Neutral | Neutral | Para | Highly Favored |
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at an adjacent ortho position. wikipedia.orgorganic-chemistry.org In this compound, the methoxymethoxy (OMOM) group at the C2 position is a potent DMG. organic-chemistry.orgbaranlab.org
The Lewis basic oxygen atoms of the OMOM group can chelate with an alkyllithium species (e.g., n-butyllithium), increasing the kinetic acidity of the protons at the ortho positions. organic-chemistry.org However, both positions ortho to the OMOM group (C1 and C3) are already substituted. This presents a challenge for classical DoM. While the methoxy group at C3 is also a DMG, it is weaker than the OMOM group.
A significant competing reaction is the nucleophilic addition of the organolithium reagent to the electrophilic aldehyde carbonyl group. This often necessitates protecting the aldehyde group (for instance, as an acetal) before metalation, although this would change the substrate. Alternatively, specific conditions, such as the use of sterically hindered or less nucleophilic bases, could potentially favor metalation over addition. If metalation were to occur, it would likely be directed by the strongest DMG, the OMOM group, potentially leading to more complex rearrangements or deprotonation at a less conventional site, though this is not the primary pathway for DoM. The most common application of DoM involves deprotonation adjacent to the DMG. strath.ac.uk
Cascade and Multi-Component Reactions Incorporating this compound
Cascade reactions, also known as domino or tandem reactions, and multi-component reactions (MCRs) are highly efficient synthetic strategies that enable the formation of complex molecules from simple precursors in a single operation. nih.govnih.gov The aldehyde functionality makes this compound a suitable substrate for incorporation into such processes. nih.gov
MCRs are convergent reactions where three or more reactants combine in a one-pot synthesis to form a single product that incorporates most of the atoms of the starting materials. nih.gov Aromatic aldehydes are common components in many named MCRs. Although specific examples utilizing this compound are not prominent in the literature, its participation in reactions like the Hantzsch, Ugi, or Biginelli reactions is theoretically plausible. For example, a three-component reaction between an aldehyde, malononitrile, and an active methylene compound is a well-established route to pyran-annulated heterocycles. researchgate.net
Cascade reactions involving this aldehyde would likely be initiated by a transformation of the aldehyde group. For instance, an initial aldol (B89426) or Knoevenagel condensation could be followed by an intramolecular cyclization, such as a Michael addition. nih.govrsc.org The reaction of aromatic aldehydes with levoglucosenone, for example, can initiate an oxa-Michael cascade to produce complex bridged ketones. nih.gov The specific substitution pattern of this compound could influence the electronic and steric environment of subsequent steps in a potential cascade sequence.
Table 2: Representative Multi-Component Reactions (MCRs) Suitable for Aromatic Aldehydes This table is interactive. Click on headers to sort.
| Reaction Name | Typical Components | Resulting Product Class |
|---|---|---|
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridines |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides |
| Kabachnik–Fields Reaction | Aldehyde, Amine, Dialkyl Phosphite | α-Aminophosphonates |
| Gewald Reaction | Aldehyde, α-Cyanoester, Sulfur, Amine | 2-Aminothiophenes |
Stereochemical Aspects of Reactions Derived from this compound
The aldehyde group of this compound is a prochiral center, meaning that reactions at this site can generate new stereocenters, leading to chiral products. The stereochemical outcome of such transformations is a critical aspect of its synthetic utility.
Key reactions where stereochemistry is a factor include:
Nucleophilic Addition: The addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the aldehyde creates a new stereocenter at the carbonyl carbon, resulting in a racemic mixture of a secondary alcohol unless a chiral catalyst, reagent, or auxiliary is employed.
Reduction: The reduction of the aldehyde to the corresponding primary alcohol also proceeds through a prochiral transition state. The use of chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., (R)- or (S)-CBS reagents), can yield one enantiomer of the resulting alcohol in excess.
Condensation Reactions: Aldol, Knoevenagel, and similar condensation reactions form a new C-C bond and can create one or more stereocenters. For example, an organocatalytic cascade reaction involving an aldehyde can produce tetrasubstituted cyclohexenes with excellent enantiomeric excess through the use of chiral amine catalysts. researchgate.net The stereoselectivity (both relative and absolute) of these reactions can be controlled by the choice of catalyst and reaction conditions.
While specific studies on the stereocontrolled reactions of this compound are scarce, the general principles of asymmetric synthesis are fully applicable. The steric bulk and electronic influence of the ortho-OMOM and meta-methoxy groups could play a role in substrate-controlled diastereoselective reactions or influence the efficacy of certain chiral catalysts.
Strategic Applications of 3 Methoxy 2 Methoxymethoxy Benzaldehyde in Complex Organic Synthesis
Role as a Key Synthetic Intermediate
As a bifunctional molecule, 3-Methoxy-2-(methoxymethoxy)benzaldehyde serves as a versatile building block. The aldehyde group is a gateway for carbon-carbon bond formations and functional group interconversions, while the MOM-protected phenol (B47542) ensures that this acidic and nucleophilic site does not interfere with reactions targeting the aldehyde.
Precursor to Natural Products
The o-vanillin core structure is present in various natural products. Protecting the hydroxyl group, as in this compound, is a common strategy to facilitate the synthesis of these complex molecules. The protection allows chemists to perform reactions that would otherwise be complicated by the presence of the acidic phenol, such as Wittig reactions, Grignard additions, or delicate oxidation/reduction sequences. However, specific examples of natural product syntheses that explicitly use this compound as an intermediate are not extensively documented in widely available scientific literature.
Building Block for Pharmaceutical Scaffolds
Benzaldehyde (B42025) derivatives are fundamental scaffolds in medicinal chemistry. google.comnih.gov The structural motif of a substituted benzaldehyde is found in numerous pharmacologically active compounds. The subject compound can be used to construct more complex molecular frameworks, with the aldehyde handle allowing for the introduction of various side chains and heterocyclic systems through reactions like condensation with amines to form Schiff bases or with active methylene (B1212753) compounds. researchgate.net The methoxy (B1213986) and protected hydroxy groups can influence the molecule's conformation and electronic properties, which are critical for biological activity. While the potential is clear, specific pharmaceutical scaffolds developed directly from this compound are not prominently reported in peer-reviewed journals.
Intermediate for Material Science Precursors
Aromatic aldehydes are precursors to a variety of materials, including polymers, dyes, and functional organic materials. For instance, they can be used to synthesize stilbene (B7821643) derivatives with interesting photophysical properties or to build larger conjugated systems. The functional groups on the aromatic ring of this compound could be used to tune the electronic and physical properties of such materials. There is, however, a lack of specific literature detailing the application of this compound as an intermediate for material science precursors.
Divergent Synthetic Pathways from this compound
The reactivity of this compound is dominated by its two functional groups: the aldehyde and the MOM ether. This allows for divergent synthetic strategies where different reaction pathways can be pursued from this common intermediate.
Key potential transformations include:
Oxidation of the aldehyde to a carboxylic acid, which can then be used in amide or ester couplings.
Reduction of the aldehyde to a primary alcohol, providing a site for etherification or esterification.
Nucleophilic Addition to the aldehyde by organometallic reagents (e.g., Grignard, organolithium) to form secondary alcohols.
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons) to convert the aldehyde into an alkene.
Condensation Reactions with amines or hydrazines to form imines or hydrazones, respectively.
Deprotection of the MOM ether under acidic conditions to reveal the free phenol, allowing for subsequent reactions at this site.
These pathways enable the synthesis of a diverse library of compounds from a single, advanced intermediate.
Protecting Group Strategy in Retrosynthetic Analysis Utilizing this compound Derivatives
In retrosynthetic analysis, the strategic use of protecting groups is crucial for designing successful synthetic routes for complex molecules. icj-e.orgamazonaws.comscitepress.org The methoxymethyl (MOM) group is a widely used protecting group for alcohols and phenols due to its ease of installation and its stability to a range of conditions, yet it can be readily removed with acid. sapphirebioscience.com
In the context of this compound, the MOM group serves to mask the phenolic hydroxyl of the o-vanillin precursor. This is a critical step in a retrosynthetic plan for a target molecule where reactions must be performed selectively at the aldehyde position without interference from the phenol.
A typical retrosynthetic disconnection involving this strategy would be:
Target Molecule : A complex molecule containing the 2-hydroxy-3-methoxybenzoyl substructure.
Retrosynthetic Step 1 (Functional Group Interconversion) : Disconnect the final structure back to an intermediate where the aldehyde has just been modified, but the phenol is still protected, i.e., a derivative of this compound.
Retrosynthetic Step 2 (Protecting Group Removal) : The analysis reveals the need for the MOM protecting group. The synthetic precursor is identified as this compound itself.
Retrosynthetic Step 3 (Protecting Group Addition) : This intermediate is disconnected back to its simpler, unprotected precursor, 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin).
This strategy allows for chemoselectivity, preventing the acidic proton of the phenol from quenching organometallic reagents or the phenoxide from acting as a competing nucleophile in reactions intended for the aldehyde.
Development of Novel Reagents and Catalysts Utilizing this compound Core
The development of novel reagents and catalysts often involves the use of specific molecular scaffolds that can be readily functionalized. Benzaldehyde derivatives, for example, are used to synthesize ligands for metal-catalyzed reactions, such as Schiff base ligands. researchgate.net The core structure of this compound, with its defined substitution pattern, could theoretically serve as a platform for creating new reagents. The aldehyde can be converted into a coordinating group (like an imine or a phosphine), and the electronic nature of the ligand could be tuned by the methoxy and protected hydroxyl groups.
Despite this potential, a review of scientific literature does not show specific examples where this compound has been used as the core structure for the development of new, named reagents or catalysts. Research in this area tends to utilize more readily available or structurally simpler benzaldehyde derivatives. scitepress.orgfrontiersin.org
Data Tables
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | cymitquimica.com |
| Purity | ≥98% | cymitquimica.com |
| InChIKey | CFVAGKYMCIDGCI-UHFFFAOYSA-N | cymitquimica.com |
| Appearance | Not specified; likely a solid or oil | |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | - | C₁₀H₁₂O₄ |
| 2-Hydroxy-3-methoxybenzaldehyde | o-Vanillin | C₈H₈O₃ |
| Methoxymethyl ether | MOM ether | - |
| Wittig reagent | - | Varies |
| Grignard reagent | - | Varies |
| Schiff base | Azomethine | R₂C=NR' |
Future Research Trajectories and Unexplored Dimensions in 3 Methoxy 2 Methoxymethoxy Benzaldehyde Chemistry
Exploration of Novel Synthetic Methodologies
The synthesis of functionalized benzaldehydes is a cornerstone of organic chemistry, providing key intermediates for pharmaceuticals, agrochemicals, and materials. wisdomlib.org Future research could significantly enhance the accessibility and utility of 3-methoxy-2-(methoxymethoxy)benzaldehyde by developing more efficient and sustainable synthetic routes.
Current approaches to similar molecules often rely on multi-step sequences that can be time-consuming and generate significant waste. A key area for development is the creation of one-pot, tandem reactions that avoid the costly and laborious isolation of intermediates. liberty.edu For instance, procedures that combine reduction and cross-coupling in a single pot have been developed for other substituted benzaldehydes, starting from Weinreb amides. acs.orgacs.orgresearchgate.net Adapting such a strategy could provide a highly efficient pathway to derivatives of the title compound. Another innovative approach involves the catalytic debromomethoxylation of dibromomethylarenes using benzaldehyde (B42025) dimethyl acetal (B89532) and a soft Lewis acid catalyst like zinc chloride, which avoids the formation of strong complexes with the aldehyde product. kpfu.ru Exploring these modern synthetic strategies could streamline the production of this compound and its analogs.
| Potential Synthetic Strategy | Description | Potential Advantage | Relevant Precedent |
| One-Pot Reduction/Cross-Coupling | Utilization of a Weinreb amide precursor which undergoes reduction to a stable hemiaminal intermediate, followed by in-situ cross-coupling with an organometallic reagent. | Reduces the number of synthetic steps and purification procedures, improving overall efficiency. | Synthesis of various substituted benzaldehydes from Weinreb amides. acs.orgresearchgate.net |
| Tandem Directed Metalation | An in-situ generation of an alpha-amino alkoxide, followed by directed ortho-metalation and reaction with an electrophile to build substitution patterns in a single pot. | High regioselectivity for ortho-substitution and circumvents intermediate purification. | One-pot synthesis of ortho-substituted benzaldehyde derivatives. liberty.edu |
| Catalytic Debromomethoxylation | Reaction of a corresponding dibromomethylarene with an acetal in the presence of a mild Lewis acid catalyst (e.g., ZnCl2). | Avoids harsh reagents and high temperatures, offering a milder route to the aldehyde functionality. | Synthesis of functionally substituted benzaldehydes from dibromomethylarenes. kpfu.ru |
Development of Asymmetric Syntheses Utilizing this compound
The aldehyde group in this compound is a prochiral center, making it an ideal substrate for asymmetric nucleophilic addition reactions to generate valuable chiral secondary alcohols. numberanalytics.com Such chiral alcohols are ubiquitous motifs in natural products and pharmaceuticals, and their enantioselective synthesis is of paramount importance. wikipedia.orgnih.govrsc.org
A significant future direction lies in the catalytic asymmetric addition of organometallic reagents. The use of dialkylzinc and diarylzinc reagents, which exhibit good functional group tolerance, is particularly promising. nih.gov Research could focus on identifying optimal chiral ligands to induce high enantioselectivity. Classes of ligands that have proven effective in additions to other aldehydes include:
Chiral Amino Alcohols : Ligands like (-)-3-exo-(dimethylamino)isoborneol (DAIB) have been successfully used to control the facial selectivity of addition. wikipedia.orgwikipedia.org
1,1′-Bi-2-naphthols (BINOLs) : Modified BINOL ligands have demonstrated high enantioselectivity (up to 99% ee) in the addition of both alkylzinc and diphenylzinc (B92339) to a wide range of aromatic and aliphatic aldehydes. nih.gov
Ferrocene-based Ligands : Chiral ferrocenyl Schiff bases and aminoalcohols offer another class of catalysts for the asymmetric addition of diethylzinc (B1219324) to aromatic aldehydes. researchgate.net
Developing these catalytic systems for this compound would provide access to enantiopure building blocks for the total synthesis of complex molecules.
| Catalytic System | Reagent Type | Potential Chiral Product | Key Challenge/Focus |
| BINOL-Titanium Complex | Alkynylzinc | Chiral Propargylic Alcohol | Optimization of ligand structure and reaction conditions for high enantioselectivity (92–97% ee seen in precedents). nih.gov |
| Amino Alcohol-Zinc Complex | Dialkylzinc | Chiral Secondary Alcohol | Screening various amino alcohol ligands (e.g., DAIB) to achieve high diastereoselectivity and enantioselectivity. wikipedia.orgwikipedia.org |
| Modified BINOL-Zinc Complex | Diphenylzinc | Chiral Diaryl Methanol (B129727) | Achieving high yields and enantioselectivity (83-94% ee seen in precedents) for aryl additions. nih.gov |
Integration into Flow Chemistry and Continuous Processing
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals, offering significant advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and greater scalability. nih.gov The application of continuous flow processing to the synthesis and elaboration of this compound is a largely unexplored but highly promising field.
Future research could pursue two main objectives:
Continuous Synthesis of the Target Compound : Key steps, such as the introduction of the MOM protecting group, could be translated to a flow process. This would allow for precise control over reaction parameters and potentially safer handling of reagents like chloromethyl methyl ether. wikipedia.org
Multi-step Telescoped Synthesis : The title compound could serve as a starting material in a multi-step continuous flow system to produce more complex molecules, such as active pharmaceutical ingredients (APIs). springerprofessional.deflinders.edu.au This approach minimizes manual handling and allows for the integration of in-line purification technologies, such as membrane-based liquid-liquid separators, to remove byproducts and incompatible solvents between steps. flinders.edu.auacs.org Such integrated systems can significantly accelerate the synthesis of compound libraries for drug discovery. flinders.edu.au
Bio-inspired and Biocatalytic Approaches
Biocatalysis offers a green and highly selective alternative to conventional chemical methods for organic synthesis. Enzymes can operate under mild conditions and provide exquisite chemo-, regio-, and stereoselectivity. tandfonline.com The aldehyde functionality of this compound makes it an excellent candidate for several biocatalytic transformations.
A major area for exploration is the asymmetric reduction of the carbonyl group to form a chiral alcohol.
Plant-Based Bioreductions : Crude extracts or fragments from various plants, such as beans (Phaseolus genus) and carrots (Daucus carota), contain reductase enzymes (like aldo-keto reductases) capable of reducing benzaldehydes to their corresponding alcohols. tandfonline.comtandfonline.comredalyc.orgtandfonline.com Studies on other substituted benzaldehydes have shown that the electronic and steric nature of the substituents influences the conversion rate. tandfonline.com Research could screen various plant sources to find a biocatalyst that efficiently reduces the title compound with high enantioselectivity.
Isolated Enzymes : For greater control and efficiency, isolated ketoreductases (KREDs) could be employed. These enzymes, often used in recombinant form, can provide access to either the (R) or (S) alcohol with very high enantiomeric excess, using a cofactor regeneration system. nih.gov
Beyond reduction, other enzyme classes could be used to create valuable derivatives. For example, transaminases could be used in a reductive amination cascade to produce chiral amines, which are key synthons for many pharmaceuticals. nih.govresearchgate.net
Applications in Emerging Fields of Chemical Science
While this compound itself does not have widely reported applications, its structure is analogous to scaffolds used in the development of biologically active compounds and functional materials. Future research should focus on synthesizing derivatives and screening them for activity in various emerging fields.
Medicinal Chemistry : Substituted benzaldehydes are key building blocks for a wide range of therapeutics. Specific areas of interest include:
Allosteric Modulators of Hemoglobin : Certain substituted benzaldehydes have been designed to increase the oxygen affinity of hemoglobin, which could be useful for treating sickle cell disease or other conditions requiring increased tissue oxygenation. nih.govgoogle.com
Neurodegenerative Disease Inhibitors : Benzimidazole scaffolds synthesized from substituted benzaldehydes have been investigated as potent inhibitors for enzymes implicated in Alzheimer's disease. mdpi.com
General Scaffolds : The benzaldehyde moiety is crucial for synthesizing a variety of heterocyclic compounds like pyrazoles and Schiff bases, which are known to possess diverse biological activities. wisdomlib.org
PET Imaging : Fast, one-pot methods for creating substituted benzaldehydes have been adapted for the synthesis of ¹¹C-radiolabeled aldehydes. acs.orgresearchgate.net These can serve as precursors for novel PET (Positron Emission Tomography) tracers, which are vital for mapping biological processes in the human body. researchgate.net
| Emerging Field | Rationale / Potential Application | Related Precedent |
| Medicinal Chemistry | Derivatives could act as allosteric modulators of hemoglobin to treat disorders like sickle cell anemia. | Substituted benzaldehydes have been shown to increase the oxygen affinity of human hemoglobin. nih.govgoogle.com |
| Medicinal Chemistry | Use as a precursor for benzimidazole-based compounds to target enzymes in neurodegenerative diseases. | Benzimidazole-substituted benzaldehyde derivatives have been synthesized and tested as inhibitors for Alzheimer's disease. mdpi.com |
| Molecular Imaging | Development of a rapid synthesis for a ¹¹C-labeled version to be used as a PET tracer precursor. | Fast, one-pot methods have been developed for synthesizing ¹¹C radiolabeled benzaldehydes. researchgate.net |
Addressing Synthetic Challenges and Limitations
The exploration of this compound chemistry is not without its challenges. Future research must address inherent synthetic hurdles related to regioselectivity and the stability of the protecting group.
Regioselectivity of Electrophilic Substitution : Introducing a third substituent onto the benzene (B151609) ring via electrophilic aromatic substitution presents a regiochemical challenge. Both the methoxy (B1213986) group and the MOM-protected hydroxyl are ortho-, para-directing and activating groups. vanderbilt.eduyoutube.com In this case, their directing effects are cooperative or reinforcing. However, the positions ortho to the existing groups (C1 and C3) are sterically hindered. Therefore, electrophilic attack would be strongly favored at the C4 and C6 positions, with the major product likely being determined by the subtle interplay of sterics and the superior activating effect of one group over the other. libretexts.orgmasterorganicchemistry.com A thorough investigation would be required to control and predict the outcome of such reactions.
Protecting Group Manipulation : The methoxymethyl (MOM) ether is a robust protecting group, generally stable to bases and many nucleophiles but labile under acidic conditions. wikipedia.orgorganic-chemistry.org This robustness can also be a limitation. Cleavage can sometimes require harsh acidic conditions that may not be compatible with other functional groups in a complex molecule. thieme-connect.de A key challenge is the selective deprotection of the MOM group. While numerous methods exist, their success is often substrate-dependent. organic-chemistry.org For instance, the formation of highly stable methylene (B1212753) acetals can be a complication during the deprotection of MOM-protected 1,3-diols. thieme-connect.de Conversely, facile methods for the rapid and selective cleavage of MOM ethers, even on tertiary alcohols, have been developed using reagents like ZnBr₂/n-PrSH, and their applicability to this specific system would be a valuable area of study. researchgate.net
Q & A
Q. Table 1: Common Synthetic Routes and Yields
| Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, 50°C | 29% | |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene | 77% | |
| Schiff Base Condensation | Ethanol, acetic acid, RT | 91% |
Q. Table 2: Key Spectroscopic Benchmarks
| Technique | Key Peaks/Bands | Functional Group |
|---|---|---|
| ¹H-NMR | δ 10.54 (s, 1H) | Aldehyde proton |
| FTIR | 1680 cm⁻¹ | C=O stretch |
| HRMS | [M+H]⁺ 334.1553 (calc. 334.1556) | Molecular ion confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
